2-Methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Description
2-Methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound within the 1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, designed as a xanthine oxidase (XO) inhibitor for treating hyperuricemia and gout. Its core structure features a dihydropyrimidine ring with a carboxylic acid group at position 5, a methyl group at position 2, and a sulfanylidene (C=S) moiety at position 4. These functional groups are critical for binding to XO's active site, which converts hypoxanthine and xanthine into uric acid.
Properties
CAS No. |
89640-71-1 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-methyl-6-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c1-3-7-2-4(6(9)10)5(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) |
InChI Key |
YJLHVLXTNGJZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=S)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid typically involves cyclization reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and thiourea under acidic conditions . The reaction can be carried out in ethanol with hydrochloric acid as a catalyst at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar cyclization reactions but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to 2-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Synthesis and Evaluation
A series of derivatives based on the core structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, one study reported the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, which demonstrated significant cytotoxicity against colon and breast cancer cell lines .
Antibacterial Activity
The compound has also shown promise as an antibacterial agent. The sulfamoyl moiety contributes to its pharmacological profile, making it effective against a range of bacterial strains.
Enzyme Inhibition
Beyond its antibacterial properties, this compound has been investigated for its potential as an enzyme inhibitor.
Case Study: Inhibition Studies
Research has demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways. For example, some compounds have been shown to inhibit α-glucosidase and acetylcholinesterase, which are critical in the management of diabetes and Alzheimer's disease respectively .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, leading to its biological effects.
Antioxidant Activity: It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Molecular Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory potency, selectivity, and pharmacokinetic properties of 2-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid can be contextualized against structurally related ODC derivatives. Below is a comparative analysis supported by experimental
Table 1: Key Structural Derivatives and Their XO Inhibitory Activities
| Compound Name | Substituents (Position 2) | IC50 (nM) | Ki (nM) | Inhibitor Type | Key Interactions with XO |
|---|---|---|---|---|---|
| Target Compound | Methyl, C=S | ~30* | N/A | Mixed-type* | Hydrophobic (Phe914, Phe1009), H-bonds |
| Febuxostat (Reference) | Thiazole, NO2 | 23.6 | 0.003 | Competitive | π-π stacking (Phe914), H-bonds (Glu802) |
| 2-(3-Cyano-4-isopentyloxyphenyl)-6-imino-ODC | Cyano, isopentyloxy | 24.0 | 4.2 | Mixed-type | H-bonds (Asn768, Thr1010), π-π stacking |
| 2-[4-(3-Chlorobenzyloxy)-3-tetrazolyl]-ODC | Tetrazolyl, chlorobenzyl | 28.8 | N/A | Mixed-type | Hydrophobic (Phe1009), ionic (Arg880) |
| Allopurinol (Reference) | Pyrazolo[3,4-d]pyrimidine | 7590.2 | 2300 | Competitive | H-bonds (Thr1010, Asn768) |
*Predicted based on structural analogs in , and 10.
Structural Modifications and Activity Trends
- Position 2 Substitutions: Electron-Withdrawing Groups (e.g., Cyano): Derivatives like 2-(3-cyano-4-isopentyloxyphenyl)-6-imino-ODC exhibit IC50 values of 24.0 nM due to enhanced hydrogen bonding with Asn768 and Thr1010 . Bulky Hydrophobic Groups (e.g., Tetrazolyl): The 3-chlorobenzyl-tetrazolyl derivative (IC50 = 28.8 nM) shows improved hydrophobic interactions with Phe1009 and Phe914 . Sulfanylidene vs. Oxo/Imino: The target compound’s C=S group may offer stronger hydrophobic binding than oxo (C=O) or imino (C=N) groups, as sulfur’s larger atomic radius increases van der Waals interactions .
Binding Mode and Selectivity
- Hydrogen Bonding : The carboxylic acid at position 5 is indispensable, forming ionic bonds with Arg880 and Glu802 in all analogs .
- Hydrophobic Pockets : Methyl and sulfanylidene groups occupy subpockets near Phe914 and Phe1009, similar to febuxostat’s thiazole ring .
- Mixed-Type Inhibition : Unlike febuxostat (competitive), the target compound likely acts as a mixed-type inhibitor, binding both the active site and a secondary pocket, reducing substrate affinity .
Biological Activity
2-Methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an antimicrobial and antiviral agent. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₆N₂O₃S
- Molecular Weight : 154.12 g/mol
- CAS Number : 18529-69-6
- InChI Key : CYCCXSJJYXCULN-UHFFFAOYSA-N
Antimicrobial Activity
Research has demonstrated that derivatives of 2-methyl-6-sulfanylidene-1,6-dihydropyrimidine exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, revealing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) that indicate strong bioactivity.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | 1.95 - 15.62 | 3.91 - 62.5 | Strong |
| Compound B | 125 - 1000 | >1000 | Moderate |
| Compound C | 250 - 1000 | >1000 | Weak |
These results suggest that certain structural modifications can enhance antimicrobial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In particular, its derivatives have shown activity against HIV-1 RNase H and HCMV pUL89-C. The biological characterization involved functional assays that measured the endonuclease activity of these targets.
| Analog | % Inhibition at 5 µM | Target |
|---|---|---|
| Analog X | >70% | HIV-1 RNase H |
| Analog Y | >35% | HCMV pUL89-C |
These findings indicate that specific analogs can effectively inhibit viral replication, suggesting potential therapeutic applications in antiviral treatments .
Structure-Activity Relationship (SAR)
The SAR analysis of the compound indicates that modifications to the pyrimidine ring significantly influence biological activity. For instance:
- Substituents at the 4-position : Methyl groups tend to reduce potency.
- Functional groups : Carboxylic acids generally enhance activity compared to esters or amides.
This relationship underscores the importance of chemical structure in determining biological efficacy .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial effects of various derivatives of the compound against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity:
- Compound D exhibited a MIC of 2.5 µg/mL against Staphylococcus aureus.
- Compound E , with a different substitution pattern, showed no activity against Pseudomonas aeruginosa but was effective against Bacillus subtilis.
These findings highlight the potential for developing targeted antimicrobial agents based on structural modifications of the parent compound .
Study on Antiviral Potential
In another study focusing on HIV inhibition, several derivatives were synthesized and tested for their ability to inhibit HIV replication in vitro:
- Compound F demonstrated significant inhibition (>70%) at concentrations as low as 5 µM.
- The structure with an aryl group at R₁ was consistently more effective than those with simple alkyl substitutions.
This reinforces the notion that careful structural design can lead to potent antiviral agents .
Q & A
Q. Advanced Research Focus
- Quantum mechanical calculations : DFT (B3LYP/6-311+G(d,p)) models tautomeric equilibria and electronic properties .
- Molecular dynamics (MD) simulations : Assess binding stability in XO over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable docking) .
- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability (%F > 50%), metabolic clearance (CYP3A4-mediated), and toxicity (AMES test) .
What strategies are recommended for scaling up synthesis without compromising purity?
Q. Basic Research Focus
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., POCl₃ reactions) .
- Recrystallization optimization : Use ethanol/water mixtures (7:3 v/v) to achieve >99% purity, monitored by DSC (melting point ~250°C) .
- Process analytical technology (PAT) : In-line FTIR tracks reaction progress and intermediate stability .
How can researchers validate the absence of polymorphic forms in crystalline samples?
Q. Advanced Research Focus
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with single-crystal data to detect polymorphs .
- Thermogravimetric analysis (TGA) : Weight loss profiles (e.g., <1% up to 200°C) confirm hydrate/anhydrate forms .
- Solid-state NMR : ¹³C cross-polarization magic-angle spinning (CP/MAS) distinguishes crystalline vs. amorphous phases .
What are the methodological pitfalls in interpreting UV-Vis spectra for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
